molecular formula C20H16BrNO2 B11094734 2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol

2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol

Cat. No.: B11094734
M. Wt: 382.2 g/mol
InChI Key: QECPEJARSDWIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol is an organic compound characterized by its complex structure, which includes a bromobenzyl group, a phenylmethylidene group, and an aminophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol typically involves a multi-step process:

    Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl alcohol to form 3-bromobenzyl alcohol.

    Etherification: The 3-bromobenzyl alcohol is then reacted with 4-hydroxybenzaldehyde under basic conditions to form 4-[(3-bromobenzyl)oxy]benzaldehyde.

    Schiff Base Formation: The final step involves the condensation of 4-[(3-bromobenzyl)oxy]benzaldehyde with 2-aminophenol in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Drug Development: It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: It can be incorporated into sensor materials for detecting various analytes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The phenolic group can form hydrogen bonds with proteins and nucleic acids, while the bromobenzyl group can engage in hydrophobic interactions. These interactions can disrupt normal cellular functions, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}phenol
  • 2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}aniline
  • 2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}benzoic acid

Uniqueness

Compared to similar compounds, 2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these interactions are crucial.

Properties

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

2-[[4-[(3-bromophenyl)methoxy]phenyl]methylideneamino]phenol

InChI

InChI=1S/C20H16BrNO2/c21-17-5-3-4-16(12-17)14-24-18-10-8-15(9-11-18)13-22-19-6-1-2-7-20(19)23/h1-13,23H,14H2

InChI Key

QECPEJARSDWIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.